N'-(3-chlorophenyl)butanohydrazide
Description
N'-(3-Chlorophenyl)butanohydrazide is a hydrazide derivative characterized by a butanoyl hydrazine backbone substituted with a 3-chlorophenyl group. For example, hydrazinecarbothioamides are typically prepared by reacting isothiocyanates with hydrazine hydrate , while hydrazides often form through reactions of acid hydrazides with aldehydes or ketones under acidic conditions .
The 3-chlorophenyl moiety is a critical structural feature, contributing to electronic and steric effects that influence reactivity and biological activity. Such compounds are frequently explored for their pharmacological (e.g., antimicrobial, anti-inflammatory) or material science applications (e.g., polyimide precursors, energetic materials) .
Properties
IUPAC Name |
N'-(3-chlorophenyl)butanehydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O/c1-2-4-10(14)13-12-9-6-3-5-8(11)7-9/h3,5-7,12H,2,4H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBAWIMBQIXQDCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NNC1=CC(=CC=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations :
- Substituent Effects : The 3-chlorophenyl group enhances electron-withdrawing properties, stabilizing intermediates in synthesis and influencing bioactivity. Bromine or bulkier substituents (e.g., pentadecyl chains) increase molecular weight and hydrophobicity .
- Synthetic Flexibility : Hydrazides are versatile intermediates; their reactivity with aldehydes/ketones enables diverse derivatization (e.g., benzylidene groups in ).
Antimicrobial Activity:
- 3-Chlorophenyl Derivatives: Compounds like ND-7 (MIC = 1.1 μM against S. aureus) and ND-8 (MIC = 0.6 μM against B. subtilis) demonstrate moderate antimicrobial activity, though often lower than reference drugs like norfloxacin .
Anti-inflammatory and Other Activities:
Physicochemical and Energetic Properties
- Thermal Stability : 1-(3-Chlorophenyl)-1H-tetrazole decomposes exothermically (ΔH = -141.7 kJ/mol), with thermal stability influenced by intermolecular interactions (N...H, Cl...H) .
- Detonation Performance : This tetrazole derivative has a detonation pressure of 5.4 GPa, outperforming traditional explosives like TNT (4.5 GPa) due to high nitrogen content .
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